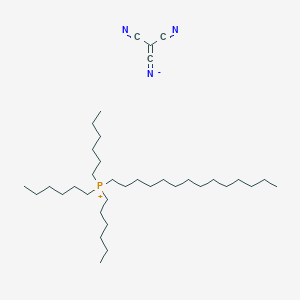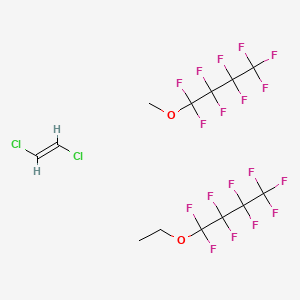
(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane” is a complex chemical entity composed of three distinct components. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This article will delve into the synthesis, reactions, applications, mechanisms, and comparisons of these compounds.
作用机制
Target of Action
The primary target of Novec HFE-72DE Engineered Fluid is dirt, grease, and other contaminants found on various surfaces . This compound is designed to interact with these substances, breaking them down and removing them from the surface.
Mode of Action
Novec HFE-72DE Engineered Fluid works by dissolving the contaminants present on the surface . Its high solvency allows it to penetrate and break down a wide range of substances, including oils, greases, and waxes .
Biochemical Pathways
Instead, it acts on a physical level, disrupting the adherence of contaminants to surfaces and facilitating their removal .
Pharmacokinetics
Instead, its ‘ADME’ properties in a cleaning context involve its application, distribution on the surface, action on contaminants, and eventual removal or evaporation .
Result of Action
The result of Novec HFE-72DE’s action is a clean, contaminant-free surface . By effectively dissolving and removing contaminants, it leaves surfaces clean and ready for further processing or use .
Action Environment
The efficacy and stability of Novec HFE-72DE can be influenced by environmental factors such as temperature and the nature of the surface being cleaned . It is designed to be effective in a wide range of conditions and on a variety of materials .
准备方法
Synthetic Routes and Reaction Conditions
(E)-1,2-dichloroethene: This compound can be synthesized through the dehydrochlorination of 1,2-dichloroethane using a strong base such as potassium hydroxide (KOH) under reflux conditions.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: This compound is typically prepared by reacting 1,1,2,2,3,3,4,4,4-nonafluorobutane with ethanol in the presence of a strong acid catalyst.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: This compound can be synthesized by reacting 1,1,1,2,2,3,3,4,4-nonafluorobutane with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. For example, the production of (E)-1,2-dichloroethene may involve continuous flow reactors to ensure consistent product quality and efficiency .
化学反应分析
Types of Reactions
(E)-1,2-dichloroethene: This compound undergoes various reactions such as addition reactions with halogens and hydrogen halides, and polymerization reactions.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: It can undergo nucleophilic substitution reactions due to the presence of the ethoxy group.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: This compound can participate in substitution and elimination reactions.
Common Reagents and Conditions
(E)-1,2-dichloroethene: Common reagents include halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr) under ambient conditions.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Typical reagents include nucleophiles such as sodium ethoxide (NaOEt) under basic conditions.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Common reagents include strong bases like sodium methoxide (NaOMe) under reflux conditions.
Major Products Formed
(E)-1,2-dichloroethene: Addition reactions typically yield dihalogenated ethanes.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Nucleophilic substitution reactions yield various substituted butanes.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Substitution reactions yield methoxy-substituted butanes.
科学研究应用
Chemistry
(E)-1,2-dichloroethene: Used as a monomer in polymerization reactions to produce polyvinyl chloride (PVC) and other polymers.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Utilized as a solvent in organic synthesis due to its high lipophilicity.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Employed as a reagent in various organic transformations.
Biology and Medicine
(E)-1,2-dichloroethene: Investigated for its potential use in drug delivery systems.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Studied for its biocompatibility and potential use in medical imaging.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Explored for its antimicrobial properties.
Industry
(E)-1,2-dichloroethene: Used in the production of adhesives and coatings.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Applied as a cleaning agent in the electronics industry.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Utilized as a solvent in various industrial processes.
相似化合物的比较
Similar Compounds
(E)-1,2-dichloroethene: Similar compounds include 1,1-dichloroethene and 1,2-dichloroethane.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Similar compounds include 1,1,2,2,3,3,4,4,4-nonafluorobutane and 1,1,1,2,2,3,3,4,4-nonafluoro-4-ethoxybutane.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Similar compounds include 1,1,1,2,2,3,3,4,4-nonafluorobutane and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxypropane.
Uniqueness
(E)-1,2-dichloroethene: Unique due to its ability to undergo polymerization reactions, making it valuable in the production of polymers.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Distinguished by its high lipophilicity and solvent properties.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane:
This detailed article provides a comprehensive overview of the compound “(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane,” covering its synthesis, reactions, applications, mechanisms, and comparisons with similar compounds
属性
IUPAC Name |
(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O.C5H3F9O.C2H2Cl2/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13;1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;3-1-2-4/h2H2,1H3;1H3;1-2H/b;;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATDSWDHKNJARU-WXXKFALUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
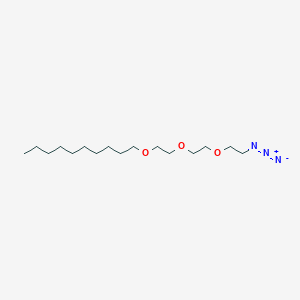
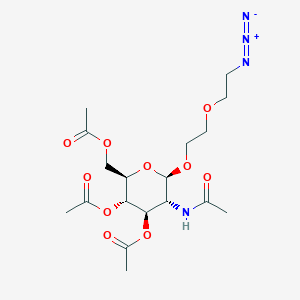
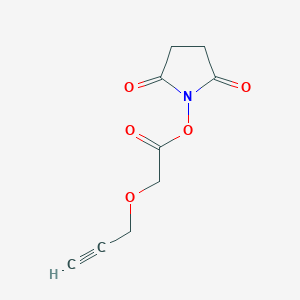
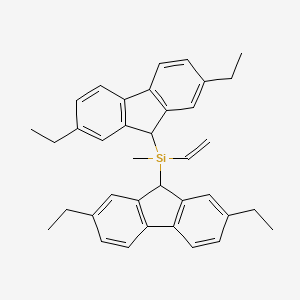
![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)
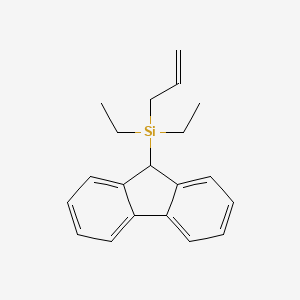
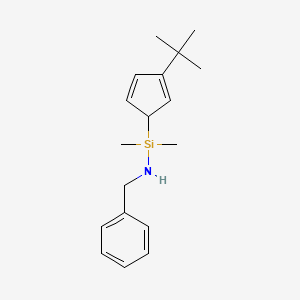
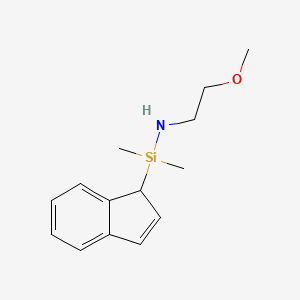
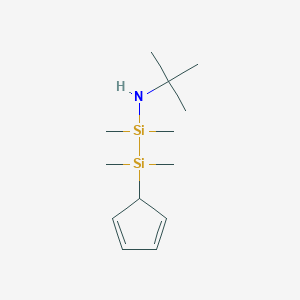
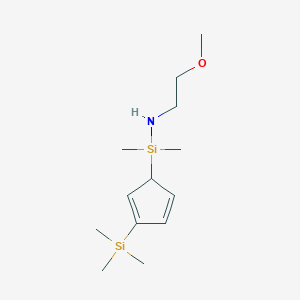
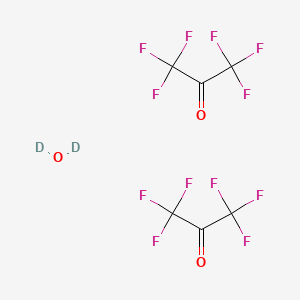
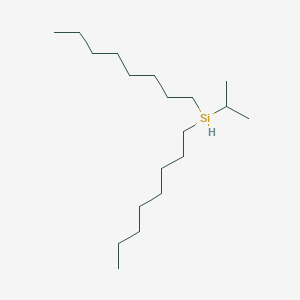
![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)
